molecular formula C10H13FN2 B2633478 2-(4-Fluorophenyl)piperazine CAS No. 65709-33-3

2-(4-Fluorophenyl)piperazine

Cat. No. B2633478
CAS RN: 65709-33-3
M. Wt: 180.226
InChI Key: NZAKSEMIIIZYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)piperazine is an analytical reference standard categorized as a piperazine . It is a piperazine derivative that can cause euphoria and mild psychedelic effects . It has been sold as an ingredient in legal recreational drugs, known as “Party pills”, initially in New Zealand and subsequently in other countries around the world .


Molecular Structure Analysis

The molecular formula of 2-(4-Fluorophenyl)piperazine is C10H13FN2 . The InChI code is InChI=1S/C10H13FN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 .


Physical And Chemical Properties Analysis

2-(4-Fluorophenyl)piperazine has a molecular weight of 180.2 . Its solubility varies in different solvents: DMF: 30 mg/ml, DMF:PBS (pH7.2) (1:2): 0.33 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Flunarizine Synthesis : 2-(4-Fluorophenyl)piperazine is used in the synthesis of Flunarizine, a drug used for treating migraines, dizziness, vestibular disorders, and epilepsy. The industrial production involves condensation processes with N-cynnamylpiperazine or cynnamyl chloride (Shakhmaev, Sunagatullina, & Zorin, 2016).

Neurotransmission Research

  • Dopamine and Serotonin Transporter Studies : 2-(4-Fluorophenyl)piperazine derivatives have been explored for their interactions with dopamine and serotonin transporters, providing insights into their potential therapeutic applications in treating conditions like cocaine abuse (Hsin et al., 2002).

Radiolabeled Compounds for PET Imaging

  • PET Imaging Studies : Compounds derived from 2-(4-Fluorophenyl)piperazine have been used in positron emission tomography (PET) for studying serotonergic neurotransmission. This includes the development of radiolabeled antagonists for the 5-HT1A receptors (Plenevaux et al., 2000).

Medicinal Chemistry

  • Piperazine Derivatives in Medicinal Chemistry : Piperazine-1-yl-1H-indazole derivatives, including those with 2-fluorophenyl components, play a critical role in medicinal chemistry. These compounds have been synthesized and characterized for various applications, including docking studies for potential medical uses (Balaraju, Kalyani, & Laxminarayana, 2019).

Antitumor Activity

  • Antitumor Applications : Novel series of 1,2,4-triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine groups have shown promising results in inhibiting tumor cells, indicating their potential in antitumor applications (Ding et al., 2016).

Serotonin-Selective Reuptake Inhibitors

  • SSRIs Development : Derivatives of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines have been synthesized as potential selective serotonin reuptake inhibitors (SSRIs) with improved adverse reaction profiles. This research contributes to the development of antidepressants (Dorsey et al., 2004).

Safety And Hazards

2-(4-Fluorophenyl)piperazine is not for human or veterinary use . It may cause severe skin burns and eye damage, respiratory irritation, and is harmful if swallowed or in contact with skin .

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This could open up new possibilities for the development of novel piperazine derivatives, including 2-(4-Fluorophenyl)piperazine, in the future.

properties

IUPAC Name

2-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAKSEMIIIZYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20984252
Record name 2-(4-Fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)piperazine

CAS RN

65709-33-3
Record name 2-(4-Fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenyl)piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
Y Usui, F Uehara, S Hiki, K Watanabe, H Tanaka… - Bioorganic & Medicinal …, 2017 - Elsevier
We herein describe the results of further evolution of glycogen synthase kinase (GSK)-3β inhibitors from our promising compounds containing a 2-phenylmorpholine moiety. …
Number of citations: 12 www.sciencedirect.com
H Śladowska, A Sabiniarz, D Szkatuła… - Acta Poloniae …, 2006 - ruj.uj.edu.pl
Synthesis of N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo [3, 4-c] pyridine-1, 3 (2H)-diones (17-26) is described. The chlorides, containing OH group, used in the above …
Number of citations: 11 ruj.uj.edu.pl

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